molecular formula C11H14O4 B1584636 (+)-2,3-O-Benzylidene-D-threitol CAS No. 58383-35-0

(+)-2,3-O-Benzylidene-D-threitol

Cat. No.: B1584636
CAS No.: 58383-35-0
M. Wt: 210.23 g/mol
InChI Key: AEJRVTSEJAYBNR-UHFFFAOYSA-N
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Description

(+)-2,3-O-Benzylidene-D-threitol: is a chiral compound derived from D-threitol, a sugar alcohol. It is characterized by the presence of a benzylidene group protecting the hydroxyl groups at the 2 and 3 positions. This compound is often used as a building block in organic synthesis due to its stereochemical properties and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-2,3-O-Benzylidene-D-threitol typically involves the protection of D-threitol. One common method includes the reaction of D-threitol with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an anhydrous solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection of polyols using benzaldehyde and acid catalysts. The process is optimized for yield and purity, often involving recrystallization or chromatographic purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-2,3-O-Benzylidene-D-threitol can undergo oxidation reactions, particularly at the free hydroxyl groups, using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The benzylidene group can be selectively reduced to regenerate the free hydroxyl groups using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions where the benzylidene group is replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Hydrogenation with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

  • Oxidation products include aldehydes or ketones depending on the reaction conditions.
  • Reduction products include D-threitol after removal of the benzylidene group.
  • Substitution products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: (+)-2,3-O-Benzylidene-D-threitol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemical properties make it valuable in the preparation of enantiomerically pure compounds.

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor in the synthesis of biologically active molecules

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a stabilizer in various chemical processes. Its ability to form stable intermediates makes it useful in large-scale organic synthesis.

Mechanism of Action

The mechanism of action of (+)-2,3-O-Benzylidene-D-threitol primarily involves its role as a protecting group in organic synthesis. The benzylidene group protects the hydroxyl groups from unwanted reactions, allowing selective reactions to occur at other sites. Upon completion of the desired reactions, the benzylidene group can be removed under mild conditions, regenerating the free hydroxyl groups.

Comparison with Similar Compounds

    (+)-2,3-O-Isopropylidene-D-threitol: Similar in structure but with an isopropylidene protecting group instead of benzylidene.

    (+)-2,3-O-Benzylidene-D-erythritol: An isomer with different stereochemistry at the 2 and 3 positions.

Uniqueness: (+)-2,3-O-Benzylidene-D-threitol is unique due to its specific stereochemistry and the stability of the benzylidene protecting group. This stability allows for selective reactions and easy removal under mild conditions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRVTSEJAYBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC(C(O2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288041
Record name 2-Phenyl-1,3-dioxolane-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6382-97-4
Record name 2-Phenyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6382-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-1,3-dioxolane-4,5-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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